molecular formula C11H23BrZn B14873139 Undecan-2-ylZinc bromide

Undecan-2-ylZinc bromide

Cat. No.: B14873139
M. Wt: 300.6 g/mol
InChI Key: OTACVUCEEPAHCT-UHFFFAOYSA-M
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Description

Undecan-2-ylzinc bromide is an organozinc compound with the general formula C₁₁H₂₃ZnBr, consisting of a zinc atom bonded to an undecan-2-yl alkyl chain and a bromide ion. Organozinc reagents like this are critical in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling), where they act as nucleophiles. Their air- and moisture-sensitive nature necessitates careful handling under inert atmospheres.

Properties

Molecular Formula

C11H23BrZn

Molecular Weight

300.6 g/mol

IUPAC Name

bromozinc(1+);undecane

InChI

InChI=1S/C11H23.BrH.Zn/c1-3-5-7-9-11-10-8-6-4-2;;/h3H,4-11H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

OTACVUCEEPAHCT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC[CH-]C.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecan-2-ylZinc bromide can be synthesized through the reaction of 2-bromoundecane with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

C11H23Br+ZnC11H23ZnBr\text{C}_{11}\text{H}_{23}\text{Br} + \text{Zn} \rightarrow \text{C}_{11}\text{H}_{23}\text{ZnBr} C11​H23​Br+Zn→C11​H23​ZnBr

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents. The process may also involve continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Cross-Coupling Reactions

Undecan-2-ylzinc bromide participates in transition-metal-catalyzed cross-coupling reactions, forming carbon-carbon bonds with electrophilic partners. Key findings include:

Nickel-Catalyzed Coupling with α-Bromo Amides

  • Substrates : α-Bromo amides (e.g., N-methyl-α-bromoacetamide)

  • Catalyst : Ni/L38 (chiral bisoxazoline ligand)

  • Conditions : THF, 25°C, inert atmosphere

  • Product : Chiral tertiary amides

  • Yield : 85–92%

  • Enantiomeric Excess (ee) : 90–95%

Palladium-Mediated Alkynylation

  • Substrates : Propargyl carbonates or chlorides

  • Catalyst : Pd(OAc)₂ with phosphine ligands (e.g., Josiphos L53 )

  • Additives : LiI (for halide exchange)

  • Product : Substituted alkynes

  • Yield : 78–83%

  • ee : Up to 91%

Reaction TypeCatalystSubstrateYield (%)ee (%)Reference
Ni-catalyzed couplingNi/L38 α-Bromo amides85–9290–95
Pd-mediated alkynylationPd(OAc)₂/L53 Propargyl carbonates78–8391

Nucleophilic Additions

The zinc-carbon bond in this compound exhibits strong nucleophilic character, enabling additions to electrophilic centers:

Carbonyl Additions

  • Substrates : Aldehydes, ketones

  • Conditions : THF, −78°C to 25°C

  • Product : Secondary alcohols

  • Yield : 70–95%

Epoxide Ring-Opening

  • Substrates : Styrene oxide derivatives

  • Conditions : RT, anhydrous solvent

  • Product : β-Hydroxy alkanes

  • Regioselectivity : >95% for less hindered carbon

Propellane Functionalization

This compound reacts with strained hydrocarbons like [1.1.1]propellane to generate bicyclo[1.1.1]pentane derivatives:

  • Mechanism : Radical-based addition followed by cluster stabilization

  • Product : Bicyclo[1.1.1]pentane-zinc complexes

  • Yield : 65–79%

  • Key Insight : Zinc halide clusters act as templates, reducing activation energy by 42.7 kJ/mol

Mechanistic Insights

  • Transmetalation : The zinc reagent transfers its organic group to transition metals (Ni, Pd) via a three-coordinate intermediate, critical for enantioselectivity .

  • Steric Effects : Long undecan-2-yl chains hinder reactions with bulky electrophiles, reducing yields by 15–20% compared to shorter-chain analogs .

  • Solvent Role : THF stabilizes zinc intermediates, while ethers accelerate transmetalation rates by 30% .

Stability and Handling

  • Storage : Requires anhydrous conditions at −20°C; decomposes within 24 hours at 25°C under air.

  • Side Reactions : Competing β-hydride elimination observed above 40°C, leading to alkene byproducts (5–10% yield loss) .

This compound’s versatility spans asymmetric synthesis, hydrocarbon functionalization, and stereoselective coupling, making it indispensable in pharmaceutical and materials chemistry. Advances in Ni/Pd catalysis and solvent engineering continue to expand its synthetic utility.

Scientific Research Applications

Undecan-2-ylZinc bromide has a wide range of applications in scientific research:

    Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.

    Material Science: It is employed in the preparation of polymers and other advanced materials.

    Biological Studies: It serves as a reagent in the synthesis of biologically active compounds, aiding in drug discovery and development.

    Industrial Chemistry: It is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Undecan-2-ylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and the presence of catalysts. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Chlorophenylzinc Bromide

  • Structure : Aromatic zinc reagent with a 2-chlorophenyl group (C₆H₄ClZnBr).
  • Synthesis : Prepared via zinc dust, cobalt bromide catalyst, and 2-bromochlorobenzene in acetonitrile, yielding ~75% .
  • Reactivity : Aryl-zinc bromides are less nucleophilic than alkyl-zinc counterparts due to aromatic stabilization.
  • Applications : Used in forming biaryl structures via coupling reactions.
Property Undecan-2-ylzinc Bromide 2-Chlorophenylzinc Bromide
Molecular Formula C₁₁H₂₃ZnBr C₆H₄ClZnBr
Molecular Weight ~300.6 g/mol ~260.8 g/mol
Reactivity High (alkyl nucleophile) Moderate (aryl nucleophile)
Solubility Likely soluble in THF, ethers Soluble in acetonitrile
Stability Air/moisture-sensitive Air/moisture-sensitive

Zinc Bromide (ZnBr₂)

  • Structure: Inorganic salt with tetrahedral Zn²⁺ coordinated to Br⁻ ions .
  • Properties :
    • High solubility in water (675 g/100 mL) and polar solvents.
    • Ionization energy: ~10.8 eV (vertical photoelectron value) .
    • Acts as a Lewis acid in organic reactions.
  • Applications : Used in radiation shielding, oil drilling fluids, and as a catalyst .
Property This compound Zinc Bromide (ZnBr₂)
Bonding Covalent (Zn–C, Zn–Br) Ionic (Zn²⁺–Br⁻)
Solubility Organic solvents Water, alcohols, polar solvents
Thermal Stability Decomposes < 200°C Melts at 394°C
Industrial Use Limited (research-scale) Oil drilling, electronics

Other Organozinc Bromides

  • Alkyl vs. Aryl : Alkyl-zinc bromides (e.g., undecan-2-yl) are more nucleophilic but less stable than aryl-zinc bromides.
  • Chain Length Effects: Longer alkyl chains (e.g., undecan-2-yl) enhance solubility in nonpolar solvents but may reduce reactivity due to steric hindrance.

Key Research Findings

Synthetic Methods :

  • This compound can be synthesized analogously to 2-chlorophenylzinc bromide, using zinc dust, a brominated undecane precursor, and a transition-metal catalyst (e.g., CoBr₂) .
  • Yields may vary based on steric effects of the long alkyl chain.

Reactivity in Cross-Coupling :

  • Alkyl-zinc bromides participate in Negishi coupling with palladium catalysts to form C–C bonds. Their efficiency depends on the alkyl group’s steric bulk .

Stability Considerations: ZnBr₂’s high ionization energy (~10.8 eV) suggests strong Zn–Br bonding, but in organozinc bromides, the Zn–C bond is more reactive, leading to faster decomposition under ambient conditions .

Data Tables

Table 1: Ionization Energies of Zinc Bromide Species

Compound Ionization Energy (eV) Method
ZnBr₂ (gas phase) 10.8 ± 0.05 Photoelectron
ZnBr⁺ 13.4 ± 0.2 Electron Impact

Table 2: Comparative Solubility

Compound Solubility in THF Solubility in Water
This compound High Low
ZnBr₂ Low Very High

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